Dehydrodicaffeic acid dilactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

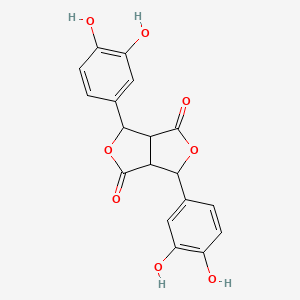

Dehydrodicaffeic acid dilactone, also known as this compound, is a useful research compound. Its molecular formula is C18H14O8 and its molecular weight is 358.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Inhibition of Enzymes

Dehydrodicaffeic acid dilactone has been identified as a potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. Studies have shown that this compound can effectively inhibit not only COMT but also cyclic AMP phosphodiesterase (PDE) and DOPA decarboxylase (DDC) . This inhibition is significant in the context of neuropharmacology, where modulation of catecholamine levels can influence conditions such as Parkinson's disease and depression.

Antihypertensive Effects

Research indicates that this compound exhibits hypotensive activity in animal models. In particular, studies on spontaneously hypertensive rats have demonstrated its potential to lower blood pressure through its enzymatic inhibition properties .

Biochemical Properties

Synthesis and Isolation

The compound can be synthesized enzymatically from mushrooms such as Inonotus sp., where specific enzymes catalyze the formation of this compound . This biotransformation is essential not only for understanding its natural occurrence but also for developing sustainable production methods.

Stability and Degradation

Investigations into the stability of this compound reveal that it undergoes degradation under certain conditions, such as increased temperature or high pH levels. For instance, studies have shown that one of its lactone rings can open to yield phellinsin A, highlighting the compound's reactivity and potential for further chemical transformations .

Food Science Applications

Antioxidant Properties

this compound has demonstrated significant antioxidant activity. Its ability to scavenge free radicals makes it a candidate for incorporation into food products to enhance shelf life and nutritional value . Comparative studies have shown that dimerization enhances antioxidant potency, suggesting that derivatives of this compound could be beneficial in functional foods .

Data Tables

Case Studies

-

Inhibition Studies on COMT

A study published in Biological & Pharmaceutical Bulletin examined various derivatives of this compound for their inhibitory effects on COMT. The findings indicated that certain derivatives exhibited stronger inhibition than the original compound, suggesting avenues for drug development targeting neurodegenerative diseases . -

Hypotensive Activity in Animal Models

Research conducted on spontaneously hypertensive rats revealed that administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. This study emphasizes the compound's potential therapeutic use in managing hypertension . -

Antioxidant Efficacy in Food Products

A comparative analysis of various hydroxycinnamic acids, including this compound, highlighted its superior antioxidant properties when tested against common food spoilage organisms. The study suggests its application as a natural preservative in food formulations .

Propiedades

Número CAS |

60804-37-7 |

|---|---|

Fórmula molecular |

C18H14O8 |

Peso molecular |

358.3 g/mol |

Nombre IUPAC |

1,4-bis(3,4-dihydroxyphenyl)-1,3a,4,6a-tetrahydrofuro[3,4-c]furan-3,6-dione |

InChI |

InChI=1S/C18H14O8/c19-9-3-1-7(5-11(9)21)15-13-14(18(24)25-15)16(26-17(13)23)8-2-4-10(20)12(22)6-8/h1-6,13-16,19-22H |

Clave InChI |

OMWNNTOFRRBAKJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2C3C(C(OC3=O)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2C3C(C(OC3=O)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |

Sinónimos |

dehydrodicaffeic acid dilactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.